Posaconazole hydrate

Mucormycosis Zygomycetes susceptibility Antifungal spectrum

Posaconazole hydrate (CAS 1198769-38-8) is the monohydrate crystal form of posaconazole, a second-generation, lipophilic triazole antifungal agent with the molecular formula C₃₇H₄₄F₂N₈O₅ and a molecular weight of 718.79 g/mol. Structurally derived from itraconazole via fluorine substitution for chlorine on the phenyl ring, hydroxylation of the triazolone side chain, and incorporation of a tetrahydrofuran center, posaconazole possesses four chiral centers and an extended piperazine-phenyl-triazole side chain that distinguishes it from all other clinical azoles.

Molecular Formula C37H44F2N8O5
Molecular Weight 718.79
CAS No. 1198769-38-8
Cat. No. B1139133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePosaconazole hydrate
CAS1198769-38-8
Synonyms4-(4-(4-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-((2S,3S)-2-hydroxypentan-3-yl)-1H-1,2,4-triazol-5(4H)-one hydrate
Molecular FormulaC37H44F2N8O5
Molecular Weight718.79
Structural Identifiers
SMILESCCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F.O
InChIInChI=1S/C37H42F2N8O4.H2O/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39;/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3;1H2/t26-,27+,35-,37-;/m0./s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Posaconazole Hydrate (CAS 1198769-38-8): Procurement-Grade Overview of a Second-Generation Triazole Antifungal


Posaconazole hydrate (CAS 1198769-38-8) is the monohydrate crystal form of posaconazole, a second-generation, lipophilic triazole antifungal agent with the molecular formula C₃₇H₄₄F₂N₈O₅ and a molecular weight of 718.79 g/mol [1]. Structurally derived from itraconazole via fluorine substitution for chlorine on the phenyl ring, hydroxylation of the triazolone side chain, and incorporation of a tetrahydrofuran center, posaconazole possesses four chiral centers and an extended piperazine-phenyl-triazole side chain that distinguishes it from all other clinical azoles [2][3]. It functions as a potent inhibitor of fungal lanosterol 14α-demethylase (CYP51; IC₅₀ 0.25 nM), blocking ergosterol biosynthesis . Among the triazole class, posaconazole is uniquely characterized by its activity against Zygomycetes (Mucorales), a spectrum gap that voriconazole, fluconazole, and itraconazole do not address [4]. The hydrate form (Form A) has been identified as the thermodynamically most stable crystal form in aqueous environments among at least 14 documented posaconazole polymorphs and solvates [5].

Why Posaconazole Hydrate Cannot Be Interchanged with Other Triazole Antifungals in Research and Development


Within the triazole antifungal class, posaconazole hydrate occupies a unique pharmacological position that precludes simple substitution by voriconazole, fluconazole, itraconazole, or isavuconazole. The critical differentiator is its extended spectrum of activity against Zygomycetes (Mucorales)—posaconazole is the only triazole demonstrating consistent, clinically meaningful in vitro activity against this pathogen group, with a Zygomycetes MIC₉₀ of 1 mg/L compared to 32 mg/L for voriconazole, representing a 32-fold potency advantage [1]. Substituting any other azole in a research protocol targeting Mucorales would yield false-negative susceptibility results. Furthermore, posaconazole's CYP450 inhibition is restricted to CYP3A4, whereas voriconazole additionally inhibits CYP2C9 and CYP2C19, producing a meaningfully different drug-drug interaction signature that affects polypharmacy experimental designs [2]. At the solid-state level, the hydrate form (CAS 1198769-38-8) provides a defined water stoichiometry (monohydrate, MW 718.79) that differs from the anhydrous form (CAS 171228-49-2, MW 700.78) by +18.01 g/mol—a difference of 2.57% that directly affects molarity calculations for in vitro solution preparation [3]. These three axes—spectrum, CYP selectivity, and solid-state stoichiometry—collectively render posaconazole hydrate pharmacologically and analytically distinct from its nearest in-class alternatives.

Posaconazole Hydrate (CAS 1198769-38-8): Quantified Differential Evidence Versus Closest Comparators


Zygomycetes (Mucorales) Activity: Posaconazole vs. Voriconazole, Itraconazole, and Amphotericin B

Posaconazole is the only triazole antifungal with clinically meaningful in vitro activity against Zygomycetes. In a study of 36 Zygomycete isolates across six genera tested by CLSI M38-P broth microdilution, posaconazole demonstrated an overall MIC₉₀ of 1 mg/L, whereas voriconazole showed an MIC₉₀ of 32 mg/L—a 32-fold inferior potency. Itraconazole exhibited a wide MIC range from 0.03 to ≥32 mg/L with variable, unreliable coverage [1]. A larger analysis of 77 clinical Mucorales isolates confirmed that posaconazole was the only azole with broad activity (geometric mean MIC ≤2 mg/L for all species except Cunninghamella bertholletiae), while voriconazole had no activity against any isolate tested (GM MIC range 12.13–16 mg/L) [2]. In the Sabatelli et al. dataset of approximately 19,000 clinical isolates, posaconazole was 'the only triazole that exhibited consistent activity against the zygomycetes' with MIC₅₀/MIC₉₀ values of 0.5/4.0 µg/mL [3].

Mucormycosis Zygomycetes susceptibility Antifungal spectrum

Invasive Fungal Infection Prophylaxis: Posaconazole vs. Fluconazole/Itraconazole in Randomized Controlled Trial

In the landmark randomized, multicenter, evaluator-blinded trial by Cornely et al. (NCT00044486), 602 patients with neutropenia from chemotherapy for AML or MDS were randomized to posaconazole (n=304) or fluconazole/itraconazole (n=298). Proven or probable invasive fungal infections (IFIs) occurred in 7 patients (2%) in the posaconazole group versus 25 patients (8%) in the fluconazole/itraconazole group, yielding an absolute risk reduction of –6% (95% CI –9.7 to –2.5%; P<0.001) [1]. Invasive aspergillosis specifically occurred in 1% (2/304) of posaconazole recipients versus 7% (20/298) of comparator recipients (P<0.001). Overall survival was significantly longer in the posaconazole arm (P=0.04). A subsequent Bayesian network meta-analysis confirmed posaconazole's superiority over fluconazole (OR 0.30; 95% CrI 0.12–0.60), itraconazole (OR 0.40; 95% CrI 0.15–0.85), and amphotericin B (OR 4.97; 95% CrI 1.73–11.35) for IFI prevention [2].

Antifungal prophylaxis Neutropenia Invasive aspergillosis prevention

Salvage Therapy for Invasive Aspergillosis: Posaconazole vs. Amphotericin B Lipid Formulations ± Itraconazole

In an externally controlled, multicenter open-label trial (Walsh et al.), 107 patients with invasive aspergillosis (IA) refractory to or intolerant of standard therapy received posaconazole 800 mg/day. The overall success rate was 42% (45/107) compared with 26% (22/86) in an external control group receiving other salvage therapies (amphotericin B, itraconazole, or combinations; OR 4.06, 95% CI 1.50–11.04, P=0.006) [1]. A separate retrospective cohort study (Raad et al., IDSA 2004) compared posaconazole salvage (n=48) to AmB lipid formulations alone (n=14) or AmB/LPD plus itraconazole (n=25) in hematologic malignancy patients with IA. The total response rate was 29% for posaconazole, 8% for AmB/LPD alone (P=0.01), and 16% for AmB/LPD plus itraconazole (P=0.2). When mechanically ventilated patients were excluded, the posaconazole response rose to 33% vs. 10% for AmB/LPD alone (P=0.04) [2].

Invasive aspergillosis Salvage therapy Antifungal refractory disease

Broader In Vitro Spectrum Against Filamentous Fungi: Posaconazole vs. Voriconazole and Itraconazole in Global Surveillance

In the SENTRY Antimicrobial Surveillance Program (2000), posaconazole was the most active compound against 239 clinical filamentous fungal isolates, inhibiting 94% at ≤1 µg/mL, followed by voriconazole (91%), amphotericin B (89%), ravuconazole (88%), and itraconazole (70%) [1]. Against Aspergillus spp. specifically (198 isolates), posaconazole inhibited 98% at ≤1 µg/mL versus itraconazole at 72%. In a more recent global surveillance study (2021) of 397 filamentous fungi, posaconazole (MIC₅₀/MIC₉₀ 0.25/0.5 mg/L) demonstrated similar or slightly higher potency than voriconazole (0.5/0.5 mg/L) and isavuconazole (0.5/1 mg/L) against A. fumigatus, with a 2-fold lower MIC₅₀ [2]. The Sabatelli et al. mega-analysis of ~19,000 isolates reported posaconazole MIC₅₀/MIC₉₀ against all Aspergillus spp. of 0.125/0.5 µg/mL, and posaconazole was 'more active than or equal to the comparator drugs in almost every category' across 1,702 mold MICs [3].

Antifungal surveillance Aspergillus MIC Filamentous fungi

CYP450 Drug Interaction Profile: Posaconazole (CYP3A4-Only) vs. Voriconazole (CYP3A4 + CYP2C9 + CYP2C19)

Posaconazole inhibits CYP3A4 but does not significantly inhibit other CYP isoforms (CYP2C9, CYP2C19, CYP2D6), a selectivity profile that distinguishes it from voriconazole, which inhibits CYP3A4, CYP2C9, and CYP2C19 [1]. Using midazolam as a probe CYP3A4 substrate, co-administration with posaconazole produced a 5-fold increase in midazolam AUC, compared to a 10-fold increase with voriconazole—indicating that even within CYP3A4 inhibition, voriconazole exerts a 2-fold stronger effect [2]. Isavuconazole, by comparison, is only a moderate CYP3A4 inhibitor (≥2-fold and <5-fold AUC increase). In in vitro interaction screens, itraconazole, ketoconazole, and miconazole demonstrated higher inhibitory effects on both CYP3A4 and CYP3A5 than posaconazole [3]. This selectivity profile means that posaconazole has the potential for fewer drug interactions in polypharmacy contexts, a property confirmed in a randomized crossover study demonstrating that posaconazole has 'an improved and more narrow drug interaction profile (CYP3A4 only) compared with other triazoles' [4].

Drug-drug interactions CYP450 inhibition Polypharmacy models

Hydrate Form (CAS 1198769-38-8) Solid-State Stability and Defined Stoichiometry vs. Anhydrous Posaconazole

Posaconazole exhibits rich polymorphism with at least 14 distinct crystal forms reported, including polymorphs, hydrates, and solvates [1]. Among these, the hydrate Form A (corresponding to CAS 1198769-38-8) has been identified as the thermodynamically most stable crystal form in aqueous environments. Guidetti et al. (2024) demonstrated that Form S (the crystal form in the marketed oral suspension) readily converts to the more stable hydrate Form A after storage in water for just two weeks, with the conversion prevented in commercial formulations only by the presence of polysorbate 80 [2]. The monohydrate form has a defined molecular formula C₃₇H₄₄F₂N₈O₅ (MW 718.79) containing exactly one water molecule per posaconazole molecule, compared to the anhydrous form C₃₇H₄₂F₂N₈O₄ (CAS 171228-49-2, MW 700.78). This +18.01 g/mol difference (2.57% mass increase) is critical for accurate molarity calculations in research settings [3]. Forced degradation studies further establish that posaconazole is stable to acid/base hydrolysis and thermolysis, with degradation occurring primarily under oxidative conditions via second-order kinetics involving piperazine ring cleavage [4].

Polymorphism Hydrate stability Solid-state characterization

Optimal Research and Industrial Application Scenarios for Posaconazole Hydrate (CAS 1198769-38-8)


Mucorales/Zygomycetes Antifungal Susceptibility Testing and Drug Screening Panels

Posaconazole hydrate is the only triazole antifungal suitable as a positive control or test agent in broth microdilution susceptibility panels targeting Mucorales species. Unlike voriconazole (MIC₉₀ 32 mg/L), itraconazole (variable MICs 0.03 to ≥32 mg/L), or fluconazole (intrinsically inactive), posaconazole provides consistent, interpretable MIC endpoints against Rhizopus, Mucor, Lichtheimia, and Rhizomucor species, with a geometric mean MIC ≤2 mg/L across most clinically relevant Mucorales genera [1][2]. The hydrate form's defined stoichiometry (MW 718.79) ensures accurate preparation of DMSO stock solutions at known concentrations—critical for generating reproducible MIC data across laboratories. This application is supported by the CLSI and EUCAST reference methodology data generated across multiple independent studies encompassing over 400 Mucorales isolates [3].

Invasive Aspergillosis Salvage Therapy Preclinical Models

For preclinical research programs developing or evaluating salvage therapy protocols for invasive aspergillosis (IA), posaconazole hydrate serves as the evidence-backed reference agent. The 42% clinical response rate in refractory IA (versus 26% for external controls; OR 4.06, P=0.006) provides a validated efficacy benchmark for in vitro pharmacodynamic models or in vivo animal models of IA [4]. The posaconazole response rate is comparable to those reported for caspofungin salvage (45%) and voriconazole salvage (38%), making posaconazole hydrate a directly relevant comparator for head-to-head preclinical efficacy studies of novel salvage agents [5].

Antifungal Prophylaxis Research in Immunocompromised Host Models

Posaconazole hydrate is the optimal triazole reference standard for prophylaxis studies in neutropenic or immunosuppressed animal models. The Level I RCT evidence showing a 6% absolute reduction in IFI rate (2% vs. 8%, P<0.001) and significant overall survival benefit (P=0.04) compared to fluconazole/itraconazole provides a robust evidence foundation for benchmarking [6]. The compound's CYP3A4-only inhibition profile is particularly valuable in transplant-relevant prophylaxis models where co-administered immunosuppressants (calcineurin inhibitors, mTOR inhibitors) are CYP3A4 substrates and multi-CYP inhibition by voriconazole would introduce confounding pharmacokinetic variables [7].

Solid-State Characterization and Polymorphism Research in Antifungal Drug Development

With 14 documented crystal forms (polymorphs, hydrates, and solvates), posaconazole is one of the most polymorphically complex antifungal agents available for solid-state research [8]. The hydrate Form A (CAS 1198769-38-8) serves as the thermodynamic reference form against which all other solid forms can be benchmarked. Researchers studying solid-phase transformations, cocrystal engineering, or amorphous solid dispersion formulations can use posaconazole hydrate as a well-characterized model compound where the Form S → Form A aqueous conversion kinetics, the stabilizing role of polysorbate 80, and the PXRD/DVS/Raman signatures of each form have been comprehensively documented [9]. This application is particularly relevant to pharmaceutical development programs seeking to optimize oral bioavailability through solid-form selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Posaconazole hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.